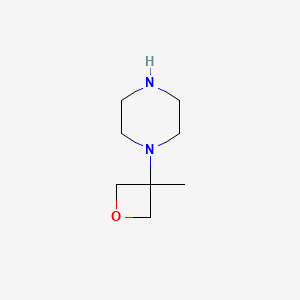

1-(3-Methyloxetan-3-yl)piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3-Methyloxetan-3-yl)piperazine is a chemical compound with the molecular formula C₈H₁₆N₂O and a molecular weight of 156.23 g/mol It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions

Méthodes De Préparation

The synthesis of 1-(3-Methyloxetan-3-yl)piperazine involves several organic reactions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction typically involves the use of diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The resulting product is then deprotected to yield the desired piperazine derivative. Industrial production methods may involve bulk synthesis and purification processes to ensure high purity and yield .

Analyse Des Réactions Chimiques

1-(3-Methyloxetan-3-yl)piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are possible, where the piperazine ring can be substituted with various functional groups.

Cycloaddition: The compound can participate in cycloaddition reactions, forming complex cyclic structures.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Pharmaceutical Development

The compound's structural characteristics make it a candidate for development in medicinal chemistry. The piperazine ring is commonly found in many pharmaceuticals due to its ability to interact with biological targets effectively. The presence of the methyloxetane group enhances this interaction, potentially leading to novel therapeutic agents.

Key Areas of Interest:

- Antidepressant and Anxiolytic Activities: Compounds with piperazine structures are often explored for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways.

- Anticancer Properties: Research indicates that derivatives of piperazine can exhibit significant anticancer activity. For instance, studies have shown that similar compounds inhibit cancer cell proliferation by interfering with critical signaling pathways.

Research indicates that 1-(3-Methyloxetan-3-yl)piperazine may interact with various biological targets, showcasing its potential as a therapeutic agent.

Biological Targets:

- Kinase Inhibition: Compounds like this compound may inhibit specific kinases involved in cancer progression. For example, studies have documented the ability of similar piperazine derivatives to inhibit RET kinase activity, crucial for tumor growth.

- Antiviral Activity: Preliminary investigations suggest that the compound might possess antiviral properties, demonstrating efficacy against certain viral infections by disrupting replication mechanisms.

Case Studies and Research Findings

Several case studies have highlighted the applications of this compound in clinical settings:

Case Study Examples:

- Anticancer Research: A study demonstrated that derivatives similar to this compound significantly inhibited cell viability in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

- Pharmacological Investigations: Research has indicated that compounds with similar structures can modulate neurotransmitter levels, suggesting potential use in treating mood disorders.

Mécanisme D'action

The mechanism of action of 1-(3-Methyloxetan-3-yl)piperazine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The methyloxetane group may enhance its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects .

Comparaison Avec Des Composés Similaires

1-(3-Methyloxetan-3-yl)piperazine can be compared with other piperazine derivatives such as:

- 1-(2-Hydroxyethyl)piperazine

- 1-(4-Methylpiperazin-1-yl)propan-2-ol

- 1-(2-Methoxyphenyl)piperazine

These compounds share the piperazine core structure but differ in their substituents, which influence their chemical properties and applications.

Activité Biologique

1-(3-Methyloxetan-3-yl)piperazine is a synthetic compound characterized by its unique structural features, including a piperazine ring and a methyloxetane moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications. The following sections provide a detailed analysis of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C10H18N2O

- Molecular Weight : 156.23 g/mol

The presence of the oxetane group enhances the compound's reactivity and biological interactions, making it a candidate for various therapeutic applications, particularly in neurological disorders.

Biological Activity

Research indicates that compounds with oxetane and piperazine structures often exhibit significant biological activities. The following table summarizes key findings related to the biological activity of this compound:

Synthesis Methods

The synthesis of this compound can be approached through several methods, including:

- Cyclization Reactions : Utilizing precursor compounds that can undergo cyclization to form the piperazine ring.

- Functional Group Modifications : Introducing the methyloxetane group via nucleophilic substitution reactions.

These synthetic pathways are essential for developing derivatives that may enhance biological activity or selectivity.

Case Study 1: Neuropharmacological Evaluation

A study focusing on the neuropharmacological effects of this compound demonstrated its ability to modulate neurotransmitter release in vitro. This effect suggests potential applications in treating anxiety and depression-related disorders.

Case Study 2: Insecticidal Properties

Research investigating the insecticidal properties of similar compounds highlighted the potential of this compound as an effective larvicide against Aedes aegypti. In comparative assays, it exhibited promising activity, warranting further exploration into its mechanism of action and efficacy in pest control .

Propriétés

IUPAC Name |

1-(3-methyloxetan-3-yl)piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-8(6-11-7-8)10-4-2-9-3-5-10/h9H,2-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYRORAVWRLIYRS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC1)N2CCNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.